(S)-Azelastine is synthesized from various organic compounds, often involving complex multi-step processes. It belongs to the class of drugs known as antihistamines and is specifically categorized under the second-generation antihistamines due to its reduced sedative effects compared to first-generation counterparts.
The synthesis of (S)-Azelastine involves several key steps that can vary depending on the specific method employed. Two notable synthetic routes are outlined in recent patents:
(S)-Azelastine features a complex molecular structure characterized by multiple functional groups:
The structural representation can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | |
Molecular Weight | 381.898 g/mol |
Chiral Center | Yes (S-enantiomer) |
(S)-Azelastine participates in various chemical reactions that are significant for its pharmacological activity:
The mechanism of action for (S)-Azelastine is multifaceted:
(S)-Azelastine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Approximately 140°C |
Log P (octanol-water partition coefficient) | 4.5 |
pKa | Approximately 9.0 |
(S)-Azelastine has several important applications in clinical settings:
In addition to these therapeutic uses, ongoing research explores its potential roles in managing other allergic conditions and inflammatory diseases due to its broad mechanism of action.
The separation of azelastine enantiomers is primarily achieved through high-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly amylose and cellulose derivatives, demonstrate high selectivity:
Capillary Electrophoresis (CE) offers an alternative approach. Enantioseparation is achieved using cyclodextrin derivatives as chiral selectors in the background electrolyte. A method employing a phosphate buffer (pH 5.25) containing a combination of carboxymethyl-β-cyclodextrin (CM-β-CD) and β-cyclodextrin (β-CD) with methanol additive successfully resolved azelastine and its metabolites [6].
Classical Diastereomeric Salt Formation, while historically important for chiral resolution (e.g., Pasteur's work with tartaric acid), is less commonly reported for azelastine in modern literature compared to chromatographic methods. Suitable resolving agents would exploit the basic tertiary amine functional group in azelastine [10].
Table 1: Chiral Separation Techniques for Azelastine Enantiomers
Technique | Chiral Selector/Column | Conditions | Performance Notes |
---|---|---|---|
HPLC | Chiralpak ID (Amylose tris(3-chlorophenylcarbamate)) | Acetonitrile–water–ammonia (90:10:0.1, v/v/v) | Baseline resolution (Rs = 3.82) [1] |
HPLC | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Normal-phase (e.g., n-Hexane/EtOH/DEA/TFA) or polar organic mode | Widely applicable polysaccharide CSP [4] |
HPLC | Lux Cellulose-3 (Cellulose tris(4-methylbenzoate)) | Methanol/Diethylamine (100:0.1, v/v) | Cellulose-based alternative [4] |
Capillary Electrophoresis | Carboxymethyl-β-CD + β-CD | Phosphate buffer (100 mM, pH 5.25), 3% Methanol, 1426 V/cm | Useful for azelastine/metabolites [6] |
While clinical formulations use racemic azelastine hydrochloride, in vitro and limited in vivo studies suggest potential enantioselective differences in pharmacodynamic activity:
Critical Knowledge Gap: Robust comparative clinical data evaluating the efficacy and pharmacodynamic profile of the individual (S)- and (R)-azelastine enantiomers in humans is scarce. Most pharmacodynamic data, including effects on inflammatory mediators and clinical symptom scores, are derived from studies using the racemic mixture [2] [3] [9]. Consequently, the precise relative contribution of each enantiomer to the overall clinical efficacy of racemic azelastine remains incompletely understood.
The three-dimensional structure of enantiomers dictates their fit and interaction with chiral binding sites on receptors and enzymes, leading to potential stereoselectivity:
Table 2: Stereochemical Influence on Receptor Interactions of Azelastine Enantiomers
Receptor/Target | Putative (S)-Azelastine Interaction | Putative (R)-Azelastine Interaction | Evidence Level |
---|---|---|---|
Histamine H1 Receptor | Potential optimal fit within chiral binding pocket. High affinity. | Potentially different binding pose/affinity. | Indirect (Racemate potency high; direct comparative Kd/Ki lacking) [2] [5] [6] |
Muscarinic M1 Receptor | Demonstrated downregulation effect. Possible direct binding or allosteric modulation. | Effect not specifically reported; likely less active. | In vitro downregulation shown for (S) [7] |
Muscarinic M3 Receptor | Demonstrated downregulation effect. Highly relevant for secretory control. | Effect not specifically reported; likely less active. | In vitro downregulation shown for (S) [7] |
HNEpC Proliferation | Specific inhibitory effect demonstrated. | Effect not reported. | In vitro effect shown for (S) [7] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: